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Abstract
This application note provides a comprehensive overview and detailed protocols for the

identification and quantification of flavonoids using UV-Vis spectroscopy. It is intended for

researchers, scientists, and drug development professionals. The document outlines the

fundamental principles of flavonoid analysis by UV-Vis, offers step-by-step experimental

procedures for both qualitative and quantitative assessments, and presents data in clearly

structured tables for easy interpretation. Furthermore, experimental workflows are visualized

using diagrams to enhance understanding.

Introduction
Flavonoids are a diverse group of polyphenolic secondary metabolites found ubiquitously in

plants.[1] They are of significant interest in the pharmaceutical and nutraceutical industries due

to their wide range of biological activities, including antioxidant, anti-inflammatory, antiviral, and

anticancer properties.[2][3] Consequently, the accurate and efficient identification and

quantification of flavonoids in various matrices such as plant extracts and finished products are

crucial for quality control and drug development.

UV-Vis spectroscopy is a simple, rapid, cost-effective, and widely available technique for the

analysis of flavonoids.[4][5] The conjugated aromatic systems within the flavonoid structure

give rise to characteristic absorption bands in the UV-Visible region, making this technique

highly suitable for their detection and quantification.[6]
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Principles of Flavonoid Identification by UV-Vis
Spectroscopy
The UV-Vis spectra of flavonoids are characterized by two main absorption bands, designated

as Band I and Band II.[7][8]

Band II, typically observed in the 240–285 nm range, is associated with the absorption of the

A-ring benzoyl system.[7][8]

Band I, appearing in the 300–400 nm range, corresponds to the absorption of the B-ring

cinnamoyl system.[7][8]

The position and intensity of these bands are influenced by the specific class of flavonoid and

the nature and position of substituents on the flavonoid skeleton. This allows for the preliminary

identification of the flavonoid class present in a sample.[7]

The addition of shift reagents, such as aluminum chloride (AlCl₃), sodium acetate (NaOAc),

and sodium hydroxide (NaOH), can cause bathochromic (red) or hypsochromic (blue) shifts in

the absorption maxima.[7][9] These shifts provide valuable information about the presence and

location of free hydroxyl groups on the flavonoid nucleus, further aiding in structural elucidation.

[7][9] For instance, AlCl₃ forms complexes with flavonoids having ortho-dihydroxyl groups or

hydroxyl groups at C-3 or C-5, leading to a significant bathochromic shift in Band I.[7]

Quantification of Total Flavonoids
A common and straightforward method for the quantification of total flavonoid content (TFC) is

the aluminum chloride (AlCl₃) colorimetric assay.[4][10][11] In this method, AlCl₃ forms a stable

complex with the C-4 keto group and either the C-3 or C-5 hydroxyl group of most flavones and

flavonols, resulting in a colored product that can be measured spectrophotometrically.[6] The

absorbance of the resulting solution is proportional to the amount of flavonoids present.

Quercetin or rutin are frequently used as standards to construct a calibration curve, and the

TFC is expressed as quercetin equivalents (QE) or rutin equivalents (RE).[6][10]
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Protocol 1: Qualitative Analysis and Identification of
Flavonoid Class
This protocol describes the general procedure for obtaining the UV-Vis spectrum of a flavonoid-

containing sample to make a preliminary identification of the flavonoid class.

Materials:

UV-Vis Spectrophotometer

Quartz cuvettes

Methanol (or other suitable solvent)

Sample extract

Procedure:

Prepare a dilute solution of the sample extract in methanol. The concentration should be

adjusted to yield an absorbance reading within the linear range of the instrument (typically

0.2-0.8 A.U.).

Use methanol as the blank to zero the spectrophotometer.

Scan the sample solution over a wavelength range of 200–500 nm.

Record the absorption spectrum and identify the wavelengths of maximum absorbance

(λmax) for Band I and Band II.

Compare the observed λmax values with the characteristic absorption ranges for different

flavonoid classes (see Table 1) to tentatively identify the class of flavonoids present.

Protocol 2: Quantification of Total Flavonoid Content
(TFC) using the Aluminum Chloride Colorimetric Method
This protocol provides a step-by-step method for determining the total flavonoid content in a

sample.
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Materials:

UV-Vis Spectrophotometer

Quercetin (or Rutin) standard

Methanol

10% (w/v) Aluminum chloride (AlCl₃) solution

1 M Potassium acetate or Sodium acetate solution

Distilled water

Sample extract

Procedure:

1. Preparation of Standard Curve: a. Prepare a stock solution of quercetin (e.g., 1 mg/mL) in

methanol. b. From the stock solution, prepare a series of standard solutions with

concentrations ranging from, for example, 25 to 100 µg/mL.[11] c. For each standard solution,

take 0.5 mL and add 1.5 mL of methanol, 0.1 mL of 10% AlCl₃, and 0.1 mL of 1 M potassium

acetate.[11] Make up the final volume to 5 mL with distilled water. d. Incubate the mixture at

room temperature for 30 minutes.[11] e. Measure the absorbance of each solution at the

wavelength of maximum absorbance (typically around 415 nm for quercetin).[11] f. Plot the

absorbance versus the concentration of the standard solutions to construct a calibration curve.

Determine the equation of the line (y = mx + c) and the correlation coefficient (R²).

2. Sample Analysis: a. Prepare a solution of the sample extract in methanol at a known

concentration. b. Take 0.5 mL of the sample solution and follow steps 1c and 1d as for the

standards. c. Measure the absorbance of the sample mixture at the same wavelength used for

the standard curve. d. Calculate the concentration of flavonoids in the sample using the

equation from the calibration curve. e. Express the total flavonoid content as mg of quercetin

equivalents per gram of dry extract (mg QE/g).
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Table 1: Characteristic UV-Vis Absorption Bands of
Flavonoid Classes

Flavonoid Class Band I (nm) Band II (nm)

Flavones 310 - 350 250 - 280

Flavonols (3-OH substituted) 330 - 385 250 - 280

Isoflavones 300 - 330 245 - 295

Flavanones 300 - 330 275 - 295

Chalcones 340 - 390 230 - 270

Aurones 380 - 430 230 - 270

Anthocyanins 475 - 560 270 - 280

Source: Data compiled from multiple sources.[7]

Table 2: Example Validation Parameters for a UV-Vis
Spectrophotometric Method for Quercetin Quantification

Parameter Result

Wavelength of Maximum Absorption (λmax) 370 nm

Linearity Range 0.2 - 1.0 µg/mL

Correlation Coefficient (R²) 0.9995

Limit of Detection (LOD) 0.043 µg/mL

Limit of Quantification (LOQ) 1.303 µg/mL

Precision (%RSD) < 2%

Accuracy (Recovery) 98 - 102%

Source: Example data based on a validated method for quercetin.[12]
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Caption: Workflow for the qualitative analysis of flavonoids.
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Caption: Workflow for total flavonoid content quantification.

Conclusion
UV-Vis spectroscopy is a powerful and accessible analytical tool for the identification and

quantification of flavonoids. The methods described in this application note provide a solid

foundation for researchers and professionals working with flavonoid-containing materials.

Proper method validation is crucial for ensuring the accuracy and reliability of the obtained
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results. While UV-Vis spectroscopy is excellent for determining total flavonoid content and

preliminary identification, it is often used in conjunction with other techniques like HPLC and

Mass Spectrometry for the separation and definitive identification of individual flavonoid

compounds in complex mixtures.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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